Butanoic acid, 3-(benzoylamino)-, methyl ester
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Overview
Description
Butanoic acid, 3-(benzoylamino)-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a benzoylamino group attached to the butanoic acid backbone, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-(benzoylamino)-, methyl ester can be achieved through a series of organic reactions. One common method involves the Fischer esterification process, where butanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(benzoylamino)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzoylamino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can react with the benzoylamino group under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-(benzoylamino)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 3-(benzoylamino)-, methyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in further biochemical reactions. The benzoylamino group can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, methyl ester:
3-Aminobutanoic acid methyl ester: This compound contains an amino group instead of the benzoylamino group.
Uniqueness
Butanoic acid, 3-(benzoylamino)-, methyl ester is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
112979-39-2 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 3-benzamidobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-9(8-11(14)16-2)13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI Key |
SUNYLXIDXRRXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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